

Penicillium citreonigrum: A Comprehensive Technical Guide to Citreoviridin Production

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Compound of Interest

Compound Name: Citreoviridin

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This technical guide provides an in-depth overview of *Penicillium citreonigrum* as a producer of the mycotoxin **citreoviridin**. It covers quantitative production data, detailed experimental protocols for cultivation, extraction, and purification, and the genetic basis of **citreoviridin** biosynthesis.

Introduction

Penicillium citreonigrum is a filamentous fungus recognized for its production of **citreoviridin**, a yellow mycotoxin.[1][2] **Citreoviridin** has been associated with "yellow rice" disease, which has caused outbreaks of cardiac beriberi.[3][4] The toxin is a polyketide with neurotoxic effects, capable of inducing respiratory failure, paralysis, and convulsions in humans and animals.[1][5] Due to its potential health risks and its unique chemical structure, the study of **citreoviridin** and its production by *P. citreonigrum* is of significant interest to researchers in toxicology, natural product chemistry, and drug development. This guide consolidates key technical information to facilitate further research and application.

Citreoviridin Production by *Penicillium citreonigrum*

Penicillium citreonigrum can be cultured under laboratory conditions to produce **citreoviridin**. The yield of **citreoviridin** is influenced by the culture medium and conditions. Both solid and liquid fermentation methods have been successfully employed.

Quantitative Data on Citreoviridin Production

The following table summarizes quantitative data on **citreoviridin** production by *P. citreonigrum* from various studies.

Strain	Culture Medium	Fermentation Type	Incubation Time & Temperature	Yield	Reference
Not Specified	Yeast Extract Sucrose (YES) Liquid Medium	Submerged	8 days at 25°C	5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks)	[3] [4] [6] [7]
IMI92228	Yeast Extract Sucrose (YES) Agar	Solid-State	14 days at 25°C	Peak production of approx. 120 µg/cm ² at day 10	[1]
IMI92228	YES Agar with 5% NaCl	Solid-State	14 days at 25°C	Peak production of approx. 40 µg/cm ² at day 14	[1]
Not Specified	Rice	Solid-State	Not Specified	12 to 96.7 ng/g in rice; 128 and 254 ng/g in bran	[8] [9] [10] [11]

Experimental Protocols

This section details the methodologies for the cultivation of *P. citreonigrum*, and the extraction, purification, and quantification of **citreoviridin**.

Fungal Cultivation

3.1.1 Solid-State Fermentation on YES Agar

- **Medium Preparation:** Prepare Yeast Extract Sucrose (YES) agar with the following composition per liter of distilled water: 4 g of yeast extract, 20 g of sucrose, and 15 g of agar. [\[1\]](#) For high-salinity conditions, 5% NaCl can be added.
- **Inoculation and Incubation:** Inoculate the surface of the YES agar plates with *P. citreonigrum* spores or mycelia. Incubate the plates at 25°C for up to 14 days. [\[1\]](#)

3.1.2 Submerged Fermentation in YES Liquid Medium

- **Medium Preparation:** Prepare Yeast Extract Sucrose (YES) liquid medium with 4 g/L of yeast extract and 20 g/L of sucrose in distilled water.
- **Inoculation and Incubation:** Inoculate 500 mL of YES liquid medium with *P. citreonigrum*. Incubate at 25°C for 8 days in stationary flasks. [\[3\]](#)[\[4\]](#)[\[6\]](#) The fungus will exhibit rapid growth, covering the medium surface within approximately 4 days. [\[4\]](#)

Extraction of Citreoviridin

The following protocol is a composite of methods described for both solid and liquid cultures.

- **From Solid Agar Culture:**
 - Excise a plug of the fungal culture from the agar plate.
 - Place the plug in 1 mL of chloroform.
 - **Sonication:** Sonicate the mixture for 20 minutes. [\[1\]](#) Studies have shown that 20 to 30 minutes of sonication provides the best extraction efficiency. [\[6\]](#)
 - Collect the chloroform layer.
 - Evaporate the chloroform under a stream of nitrogen gas.
 - Re-dissolve the dried extract in 1 mL of acetonitrile for analysis. [\[1\]](#)

- From Liquid Culture and Mycelium:
 - Separate the mycelium from the liquid medium by filtration.
 - Liquid Medium Extraction: Extract the **citreoviridin** from the liquid medium using chloroform.
 - Mycelium Extraction: Extract the **citreoviridin** from the mycelium with chloroform, aided by sonication (20 minutes) or agitation.[6] A significant portion of **citreoviridin** (approximately 74.3%) is found within the mycelia.[3][4][6][7]
 - Combine the chloroform extracts from the liquid medium and the mycelium.
 - Filter the combined extract through anhydrous sodium sulfate.
 - Evaporate the solvent to dryness to obtain the crude toxin extract.[4]

Purification of Citreoviridin

- Semi-Preparative High-Performance Liquid Chromatography (HPLC):
 - Dissolve the crude extract in a suitable solvent (e.g., methanol).
 - Inject the dissolved extract into a semi-preparative HPLC system.
 - Column: A C18 column is commonly used.
 - Mobile Phase: A typical mobile phase is a mixture of methanol and water with 1% acetic acid (e.g., 65:35 v/v).[6]
 - Detection: Monitor the elution at 385 nm.[6]
 - Collect the fractions corresponding to the **citreoviridin** peak.
 - Concentrate the collected fractions using a rotary evaporator and then lyophilize to obtain purified **citreoviridin**. [6] This method can yield **citreoviridin** with a purity of approximately 27.1% from the crude extract.[3][4][6]

Quantification of Citreoviridin

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection and quantification of **citreoviridin**.[\[1\]](#)
 - Sample Preparation: Prepare samples as described in the extraction protocol.
 - LC Separation: Use a C18 column with a mobile phase gradient of acetonitrile and water or 5 mmol/L acetic ammonium and methanol.[\[12\]](#)[\[13\]](#)
 - MS/MS Detection: Utilize an appropriate mass spectrometer for detection and quantification against a standard curve.
- Ultra-High-Performance Liquid Chromatography (UHPLC) with Fluorescence Detection: A sensitive reverse-phase UHPLC fluorescence method has also been developed for quantifying **citreoviridin**.[\[12\]](#)
 - Column: C18 column (e.g., 2.1 mm × 100 mm × 1.8 μm).[\[12\]](#)
 - Mobile Phase: Acetonitrile:water:formic acid (55:45:0.1, v/v).[\[12\]](#)
 - Detection: Fluorescence detection.

Biosynthesis of Citreoviridin

The biosynthesis of **citreoviridin** in *P. citreonigrum* is governed by a gene cluster.

Citreoviridin Biosynthesis Gene Cluster

Whole-genome analysis of *P. citreonigrum* has identified a gene cluster responsible for **citreoviridin** biosynthesis.[\[1\]](#)[\[14\]](#) This cluster contains four genes homologous to the **citreoviridin** biosynthesis genes found in *Aspergillus terreus*. The expression of these four genes is highly correlated with **citreoviridin** production.[\[1\]](#)[\[14\]](#) The genes in the *P. citreonigrum* cluster are designated as ci-ctvA, ci-ctvB, ci-ctvC, and ci-ctvD.[\[1\]](#)

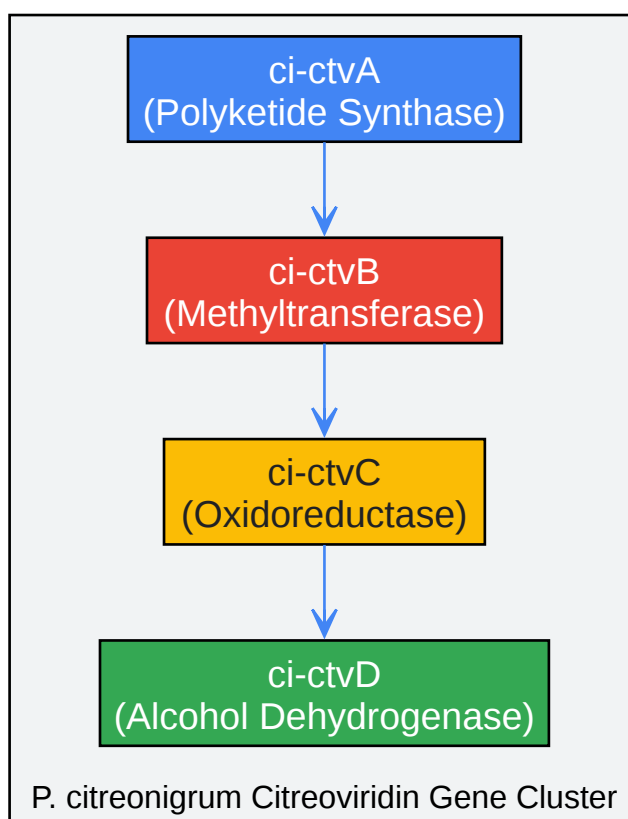


Figure 1: Citreoviridin Biosynthesis Gene Cluster in *P. citreonigrum*

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Caption: **Citreoviridin** biosynthesis gene cluster in *P. citreonigrum*.

Proposed Biosynthetic Pathway

While the exact enzymatic steps are still under investigation, the functions of the homologous genes in *A. terreus* suggest a pathway involving a polyketide synthase, followed by methylation and oxidation steps to form the final **citreoviridin** molecule. The regulation of this pathway is complex, likely involving global regulators sensitive to environmental cues such as carbon and nitrogen sources.

Experimental and Analytical Workflows

The following diagrams illustrate the workflows for the production and analysis of **citreoviridin** from *P. citreonigrum*.

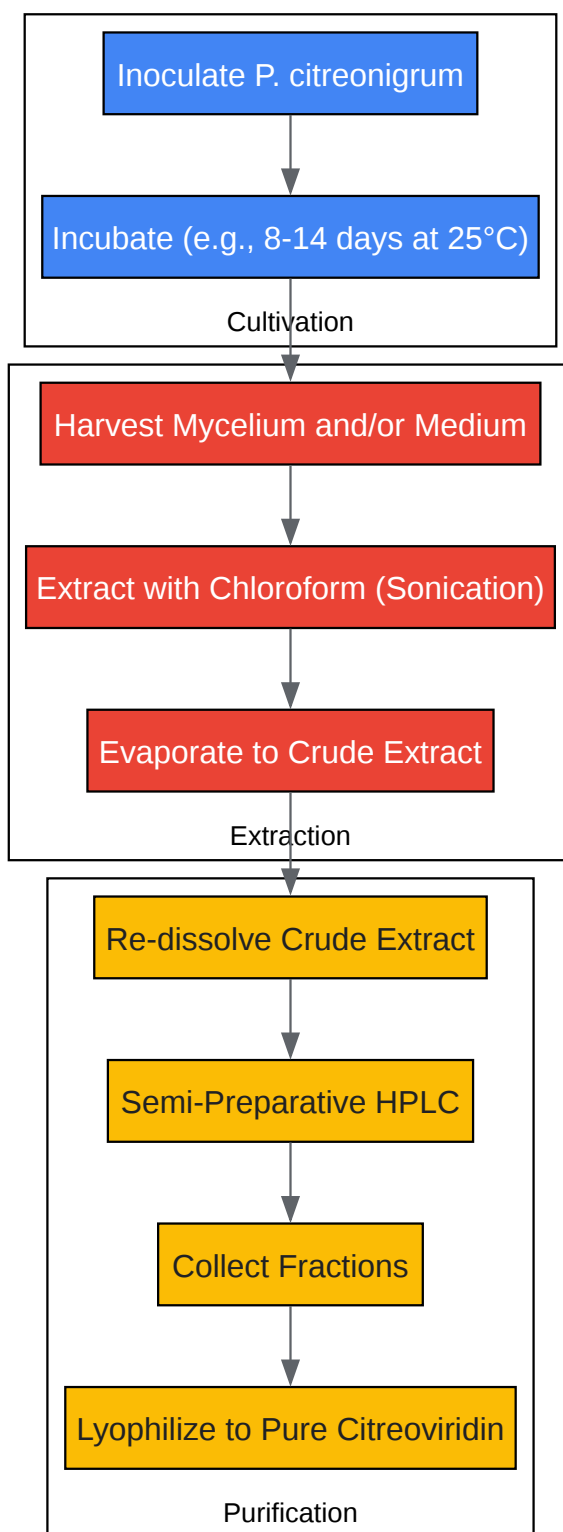


Figure 2: Workflow for Citreoviridin Production and Purification

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Caption: Production and purification workflow for **citreoviridin**.

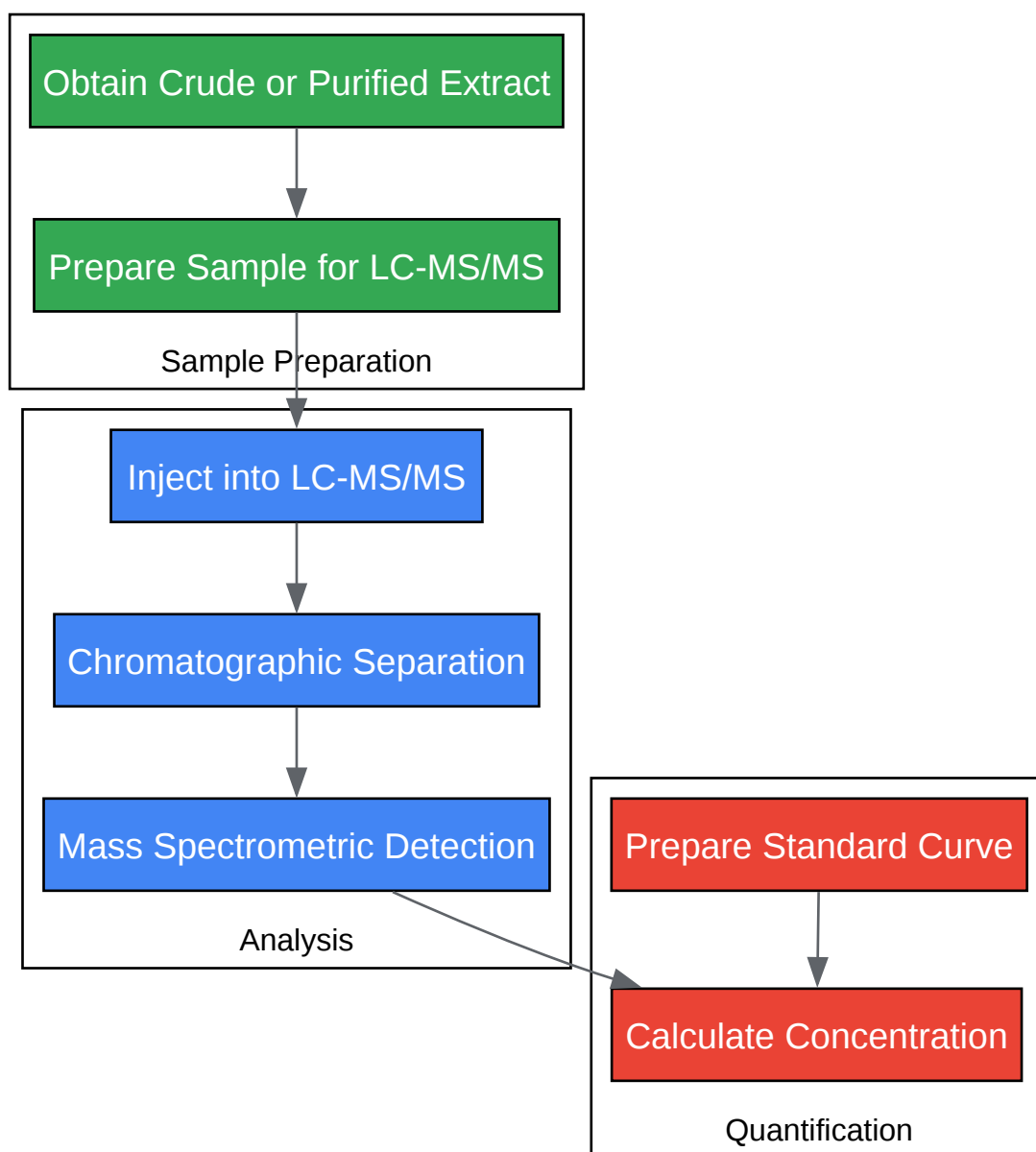


Figure 3: Workflow for Citreoviridin Quantification

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Caption: Quantification workflow for **citreoviridin** using LC-MS/MS.

Conclusion

Penicillium citreonigrum is a reliable source for the production of **citreoviridin**. The methodologies outlined in this guide provide a solid foundation for researchers to cultivate this fungus, extract and purify the mycotoxin, and perform accurate quantification. Understanding

the genetic basis of its production opens avenues for metabolic engineering to enhance yields or produce novel analogs. Further research into the regulatory networks governing **citreoviridin** biosynthesis will be crucial for optimizing its production for various scientific applications.

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